molecular formula C13H18O B14177695 2,4-Dimethyl-1-phenylpent-1-en-3-ol CAS No. 869563-30-4

2,4-Dimethyl-1-phenylpent-1-en-3-ol

Cat. No.: B14177695
CAS No.: 869563-30-4
M. Wt: 190.28 g/mol
InChI Key: QVGDJCIWHDWTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-1-phenylpent-1-en-3-ol is an organic compound with the molecular formula C13H18O. It is a member of the class of compounds known as enols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-phenylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of starting materials of 1:1, a 36% aqueous solution of sodium hydroxide (NaOH) at a 0.1:1 molar ratio to cinnamaldehyde, and methanol in a molar ratio of cinnamaldehyde to methanol of 1:13. The resulting product is then hydrogenated using different Ru/C and Ni/SiO2 catalysts under specific conditions such as hydrogen pressure of 10 MPa and temperature of 120°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4-Dimethyl-1-phenylpent-1-en-3-one, while reduction can produce 2,4-Dimethyl-1-phenylpentan-3-ol.

Scientific Research Applications

2,4-Dimethyl-1-phenylpent-1-en-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-phenylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The double bond and phenyl group also contribute to its reactivity and ability to interact with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-1-phenylpent-1-en-3-ol is unique due to its combination of a phenyl group, double bond, and hydroxyl group, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

869563-30-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2,4-dimethyl-1-phenylpent-1-en-3-ol

InChI

InChI=1S/C13H18O/c1-10(2)13(14)11(3)9-12-7-5-4-6-8-12/h4-10,13-14H,1-3H3

InChI Key

QVGDJCIWHDWTCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=CC1=CC=CC=C1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.